N-(4-aminopyridin-3-yl)acetamide
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Overview
Description
N-(4-aminopyridin-3-yl)acetamide is a chemical compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.166 g/mol . It is a derivative of pyridine, characterized by the presence of an acetamide group attached to the 4-aminopyridine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-aminopyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminopyridine with acetyl chloride . The reaction typically proceeds under mild conditions, yielding the desired product with a good yield of around 78%.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of this compound.
Scientific Research Applications
N-(4-aminopyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-aminopyridin-3-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminopyridin-2-yl)acetamide: Similar in structure but with the acetamide group attached to the 2-position of the pyridine ring.
N-(4-aminopyridin-3-yl)acetamide derivatives: Various derivatives with different substituents on the pyridine ring or the acetamide group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
750570-35-5 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-(4-aminopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
MKZXMKBJWHAKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1)N |
Origin of Product |
United States |
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